molecular formula C9H7F5O2S B6184560 ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate CAS No. 2160788-73-6

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B6184560
CAS No.: 2160788-73-6
M. Wt: 274.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate: is a fluorinated organic compound characterized by its unique structural features, including multiple fluorine atoms and a thiophene ring. This compound is of interest in various scientific and industrial applications due to its chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Fluorination Reactions: The compound can be synthesized through selective fluorination reactions, where fluorine atoms are introduced into the molecular structure.

  • Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds, incorporating the trifluoromethyl group.

  • Esterification: The final esterification step involves reacting the intermediate with ethanol to form the ethyl ester.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, allowing for precise control over reaction conditions.

  • Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can enhance production efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution Reagents: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals. Biology: Research has explored its potential as a bioactive molecule, investigating its effects on biological systems and its possible use in drug discovery. Medicine: The compound's unique properties are being studied for their therapeutic potential, including anti-inflammatory and anticancer activities. Industry: Its applications extend to material science, where it is used in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving its fluorine atoms. These interactions can modulate biological pathways, leading to various physiological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Ethyl 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of thiophene.

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a thiophene ring.

Uniqueness: Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate stands out due to its combination of fluorine atoms and the thiophene ring, which imparts unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

CAS No.

2160788-73-6

Molecular Formula

C9H7F5O2S

Molecular Weight

274.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.